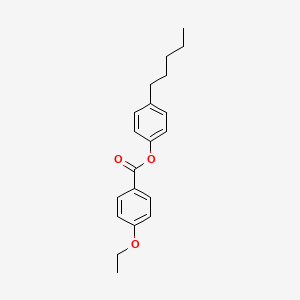
4-Pentylphenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylphenyl 4-ethoxybenzoate is an organic compound belonging to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to an ethoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-ethoxybenzoate typically involves the esterification of 4-pentylphenol with 4-ethoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-Pentylphenol+4-Ethoxybenzoic acidAcid catalyst4-Pentylphenyl 4-ethoxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 4-pentylbenzoic acid and 4-ethoxybenzoic acid.
Reduction: Formation of 4-pentylphenylmethanol and 4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Pentylphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of liquid crystal materials for display technologies.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of 4-Pentylphenyl 4-ethoxybenzoate involves its interaction with various molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of 4-pentylphenol and 4-ethoxybenzoic acid. These hydrolysis products can further interact with biological pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Pentylphenyl 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.
4-Pentylphenyl 4-nitrobenzoate: Contains a nitro group instead of an ethoxy group.
Uniqueness
4-Pentylphenyl 4-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its analogs and potentially useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
50649-35-9 |
|---|---|
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(4-pentylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-3-5-6-7-16-8-12-19(13-9-16)23-20(21)17-10-14-18(15-11-17)22-4-2/h8-15H,3-7H2,1-2H3 |
Clave InChI |
JTGCQPYNZMXJSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


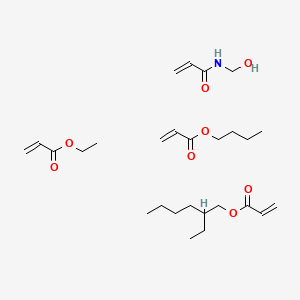
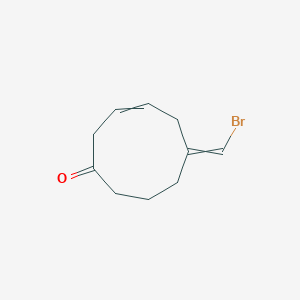
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
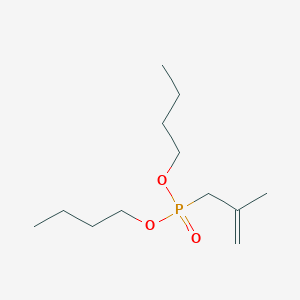
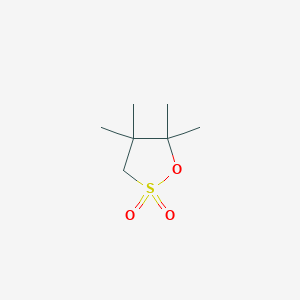
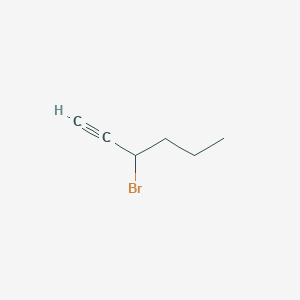
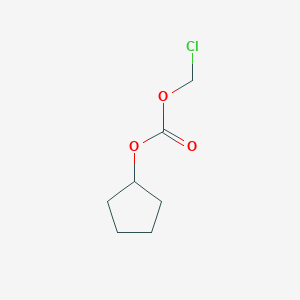

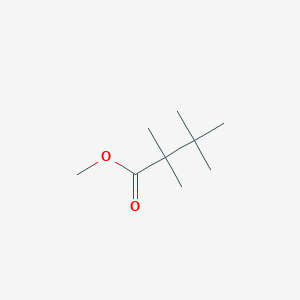
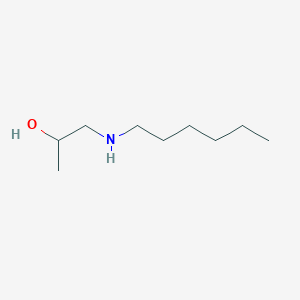
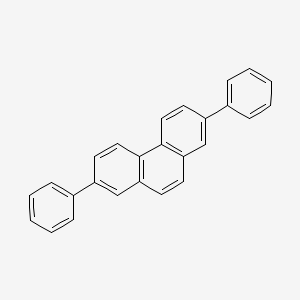
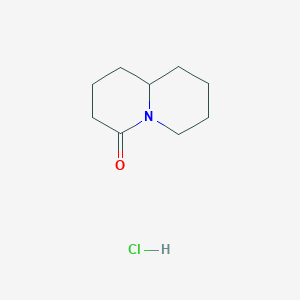
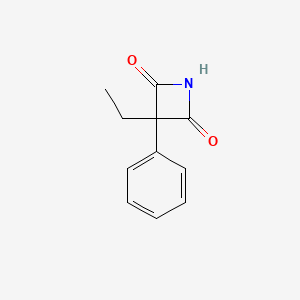
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
